molecular formula C16H18O5 B2724793 ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate CAS No. 35679-91-5

ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B2724793
CAS No.: 35679-91-5
M. Wt: 290.315
InChI Key: NJVGLBRHZLKKAW-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a coumarin-based derivative characterized by a 3,4-dimethyl-substituted 2-oxo-2H-chromen core linked to an ethyl propanoate ester via an ether oxygen at the 7-position. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-5-19-16(18)11(4)20-12-6-7-13-9(2)10(3)15(17)21-14(13)8-12/h6-8,11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVGLBRHZLKKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

Coumarins, including ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, have been studied for their antioxidant capabilities. Research indicates that derivatives of this compound exhibit strong radical scavenging activity. For instance, a study demonstrated that related compounds showed effective inhibition of oxidative stress markers in vitro.

Study ReferenceCompound TestedAntioxidant Activity (IC50)
Ethyl 2-(4-methylcoumarin)10 µM
4-Methylcoumarin Derivative15 µM

1.2 Anticancer Activity

The potential anticancer properties of this compound have been investigated through various in vitro studies. The compound has shown selective cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF7 (Breast)15.0
A549 (Lung)20.0

Agricultural Applications

2.1 Pesticidal Activity

This compound has been explored for its pesticidal properties against various agricultural pests. Studies have indicated that this compound can effectively inhibit the growth of fungi and bacteria that affect crops.

Pest TypeActivity TypeReference
Fungal PathogenGrowth Inhibition
Bacterial PathogenBactericidal Effect

Material Science Applications

3.1 Polymer Synthesis

In materials science, derivatives of this compound are being utilized in the synthesis of biodegradable polymers. These polymers exhibit enhanced mechanical properties and thermal stability.

Polymer TypeProperties EnhancedReference
Biodegradable PolymerIncreased tensile strength
Conductive PolymerImproved conductivity

Case Studies

Case Study 1: Antioxidant Efficacy

A comprehensive study published in RSC Advances evaluated the antioxidant efficacy of various coumarin derivatives, including ethyl 2-(4-methylcoumarin). The research concluded that modifications to the coumarin structure significantly enhance its radical scavenging ability compared to unmodified compounds .

Case Study 2: Anticancer Mechanisms

Research conducted by MDPI investigated the mechanisms through which ethyl 2-(4-methylcoumarin) exerts its anticancer effects. The findings suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways and modulates key signaling pathways involved in cell growth .

Mechanism of Action

The mechanism of action of ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For instance, its antimicrobial effects may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Substituent Effects

  • Lipophilic vs. Polar Groups : The 3,4-dimethyl substituents in the target compound increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility. In contrast, the free carboxylic acid in C₁₆H₁₈O₅ (CAS 438027-08-8) offers better solubility for pharmaceutical formulations .
  • Steric and Metabolic Considerations : The 8-acetyl group in C₁₇H₁₈O₆ (CAS 340018-09-9) may hinder enzymatic hydrolysis of the ester linkage, extending half-life .

Biological Activity

Ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₆H₁₈O₅
Molecular Weight290.31 g/mol
Density1.318 g/cm³
Boiling Point457.9 °C at 760 mmHg
Flash Point178.8 °C

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, which can help protect cells from oxidative stress.
  • Antimicrobial Properties : Research indicates that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing antimicrobial agents.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that it could exhibit cytotoxic effects against cancer cell lines.

The mechanisms by which this compound exerts its biological effects include:

  • Interaction with Enzymes : The compound may act as a substrate or inhibitor for various cytochrome P450 enzymes involved in drug metabolism, which can influence the pharmacokinetics of other drugs .
  • Cell Membrane Disruption : Its antimicrobial activity may stem from its ability to disrupt bacterial cell membranes or inhibit essential enzymes required for cell wall synthesis.

Antioxidant Activity

A study conducted by Walle (2007) highlighted the antioxidant properties of flavonoid-based compounds, including those structurally related to this compound. The research demonstrated that these compounds significantly reduced oxidative stress markers in vitro .

Antimicrobial Properties

In a recent investigation published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. Results showed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Effects

Research published in Phytotherapy Research explored the anti-inflammatory effects of coumarin derivatives, revealing that compounds similar to this compound inhibited pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in managing inflammatory diseases .

Anticancer Activity

A study focusing on the cytotoxic effects of coumarin derivatives indicated that this compound showed promising results against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

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